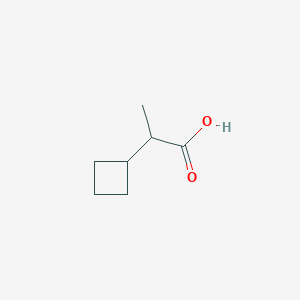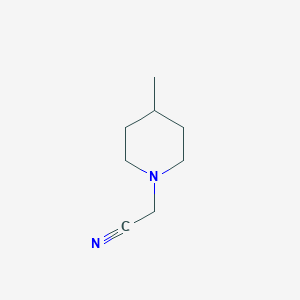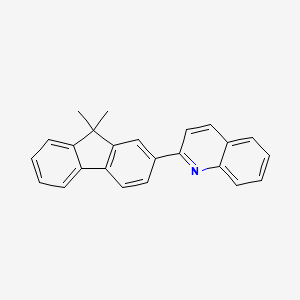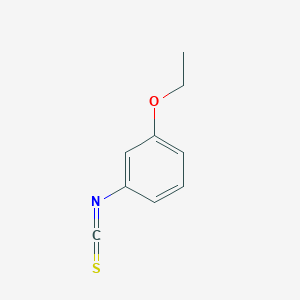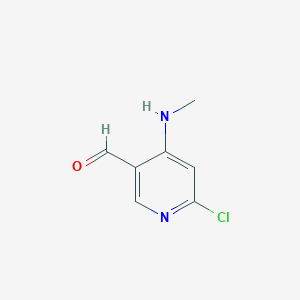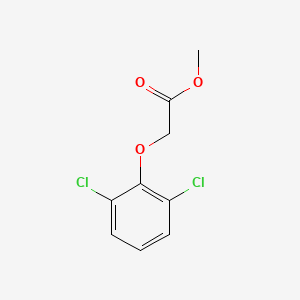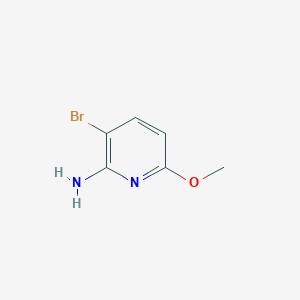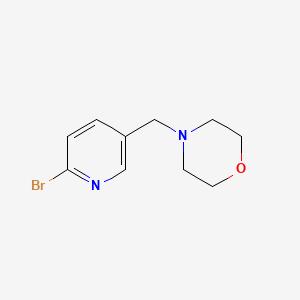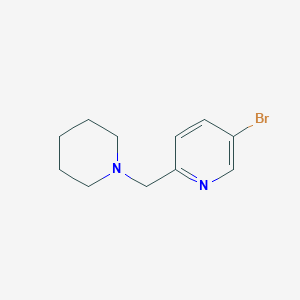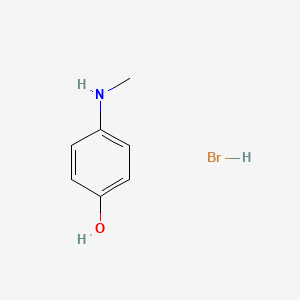
Dodecylphosphonic acid
Overview
Description
Dodecyl-phosphonic acid is an organic compound with the chemical formula C₁₂H₂₇O₃P. It is characterized by a long alkyl chain (dodecyl group) attached to a phosphonic acid group. This compound is known for its surfactant properties, making it useful in various industrial applications .
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method involves the reaction of dodecyl halides (such as dodecyl chloride) with phosphorous acid under inert conditions.
Dealkylation of Dialkyl Phosphonates: Another method involves the dealkylation of dialkyl phosphonates using acidic conditions (e.g., hydrochloric acid) or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis.
Industrial Production Methods:
- Industrial production often employs large-scale reactors where dodecyl halides are reacted with phosphorous acid. The reaction conditions are optimized for yield and purity, and the product is purified through distillation or recrystallization .
Types of Reactions:
Oxidation: Dodecyl-phosphonic acid can undergo oxidation reactions, typically forming phosphonic acid derivatives.
Substitution: It can participate in substitution reactions where the dodecyl group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid and dodecyl alcohol.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Halogenating agents like chlorine or bromine are often used.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Major Products:
Oxidation Products: Phosphonic acid derivatives.
Substitution Products: Various substituted phosphonic acids.
Hydrolysis Products: Phosphonic acid and dodecyl alcohol.
Chemistry:
Surface Modification: Dodecyl-phosphonic acid is used to modify the surface properties of metals and metal oxides, enhancing their hydrophobicity and corrosion resistance.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Biocompatibility: Its biocompatible nature makes it suitable for use in biomedical applications, including tissue engineering and medical imaging.
Industry:
Mechanism of Action
Target of Action
Dodecylphosphonic acid, also known as n-Dodecylphosphonic acid, is a phosphonic acid derivative that has been used in various applications due to its unique properties Phosphonic acids, in general, are known to mimic phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
It is known that phosphonic acids can inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . This suggests that this compound may interact with its targets by binding to the active sites of enzymes, thereby inhibiting their function.
Biochemical Pathways
Phosphonic acids are known to inhibit metabolic enzymes , which suggests that this compound could potentially affect various metabolic pathways. The downstream effects of this inhibition would depend on the specific enzymes and pathways involved.
Result of Action
Given its potential to inhibit metabolic enzymes , it could lead to changes in cellular metabolism, potentially affecting cell growth and function.
Biochemical Analysis
Biochemical Properties
Dodecylphosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It can form stable complexes with metal ions, which makes it useful in tuning the surface energy and wetting properties of metal oxides . This compound interacts with enzymes and proteins through its phosphonic acid group, which can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can influence the activity of enzymes and the stability of protein structures.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by interacting with membrane proteins and receptors. This interaction can alter the function of these proteins, leading to changes in cell signaling and gene expression. This compound can also impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways . These effects can lead to changes in cellular energy production and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to biomolecules through its phosphonic acid group. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under neutral conditions but can degrade in the presence of strong acids or bases . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and metabolism. These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects can occur at high doses, including damage to organs and tissues . These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid metabolism and energy production. The compound can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The distribution of this compound can also be affected by its hydrophobic and hydrophilic properties, which determine its affinity for different cellular compartments.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cell membrane, cytoplasm, and organelles. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The activity and function of this compound can vary depending on its subcellular localization, affecting its interactions with biomolecules and its overall impact on cellular processes.
Comparison with Similar Compounds
Octyl-phosphonic acid: Similar in structure but with a shorter alkyl chain, leading to different surface properties and applications.
Hexadecyl-phosphonic acid: Has a longer alkyl chain, providing greater hydrophobicity but potentially lower solubility.
Uniqueness:
Optimal Chain Length: The dodecyl chain length offers a balance between hydrophobicity and solubility, making dodecyl-phosphonic acid versatile for various applications.
Surface Modification Efficiency: Its ability to form stable monolayers on metal surfaces is superior to shorter-chain phosphonic acids.
Dodecyl-phosphonic acid stands out due to its unique balance of properties, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
dodecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O3P/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMUEEINWGBIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063715 | |
| Record name | Dodecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5137-70-2 | |
| Record name | Dodecylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-dodecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecylphosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dodecylphosphonic acid interact with metal oxide surfaces?
A1: DDPA strongly binds to metal oxide surfaces through the formation of P-O-Metal bonds. This interaction has been observed with various metal oxides, including aluminum oxide [], zirconia [], and titania []. The strong binding is attributed to the high affinity of the phosphonic acid group for metal cations.
Q2: Can DDPA be used to modify the surface properties of materials?
A2: Yes, DDPA is widely used to tailor the surface properties of materials. For example, it can be used to increase the hydrophobicity of surfaces like aluminum [] and polypropylene membranes []. The long hydrophobic alkyl chain of DDPA contributes to this effect.
Q3: Does the presence of other functional groups on the surface affect DDPA binding?
A3: Yes, the presence of other functional groups can significantly influence DDPA binding. Research on Phynox, a cobalt-chromium alloy, showed that DDPA grafting is affected by the presence of carboxylic acid groups from 11-phosphoundecanoic acid [].
Q4: Can DDPA form stable monolayers on metal surfaces?
A4: Yes, DDPA readily forms self-assembled monolayers (SAMs) on various metal surfaces, including gold [] and aluminum []. The stability of these monolayers stems from the strong bidentate P-O-Metal bonding and van der Waals interactions between the alkyl chains.
Q5: Is DDPA effective in preventing corrosion of metals?
A5: Studies indicate that DDPA can act as a corrosion inhibitor. For example, research has shown its effectiveness in protecting carbon steel against corrosion in phosphoric acid solutions []. The formation of a protective barrier by DDPA on the metal surface hinders the corrosive attack.
Q6: Does this compound exhibit catalytic activity?
A6: Yes, DDPA displays catalytic activity in various organic reactions. It acts as a Brønsted acid catalyst, facilitating reactions such as the Friedlander synthesis of quinolines [, ] and the synthesis of 2H-indazolo[2,1-b]phthalazine-triones [].
Q7: Can DDPA be recovered and reused in catalytic reactions?
A7: One advantage of using DDPA as a catalyst is its potential for recyclability. Research has demonstrated its successful recovery and reuse in reactions like the Friedlander quinoline synthesis, highlighting its potential for sustainable chemistry [, ].
Q8: How does the catalytic activity of DDPA compare to other catalysts in specific reactions?
A8: The efficiency of DDPA as a catalyst is reaction-specific. For instance, in the synthesis of 1-amidoalkyl-2-naphthols, DDPA demonstrated comparable or superior catalytic activity to other reported catalysts [].
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C12H27O3P, and its molecular weight is 250.33 g/mol.
Q10: What spectroscopic techniques are used to characterize DDPA?
A10: Common spectroscopic techniques for characterizing DDPA include:
Q11: Have computational methods been used to study DDPA?
A11: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to investigate the interaction of DDPA with surfaces []. These studies provide insights into the binding energies, molecular orientations, and electronic properties of DDPA at the interface.
Q12: What are the potential environmental concerns associated with DDPA?
A12: As with many chemicals, the release of DDPA into the environment should be minimized. Its persistence and potential for bioaccumulation in aquatic ecosystems should be evaluated to assess its environmental risks and develop appropriate waste management strategies.
Q13: Are there any applications of DDPA in nanotechnology?
A13: Yes, DDPA is employed in nanotechnology for various purposes, including:
- Nanoparticle Synthesis: It can be used as a capping agent to control the size and shape of nanoparticles, as demonstrated in the synthesis of CdSe nanowires [].
- Nanoparticle Functionalization: DDPA can be used to modify the surface of nanoparticles, enabling their dispersion in different media and conjugation with other molecules. For example, it has been used to functionalize iron oxide nanoparticles for potential applications in radiation therapy [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


